ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Overview
Description
Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzimidazole core with an ethyl ester and a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with ethyl benzoylacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methyl 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.
3-Benzyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
ethyl 3-benzyl-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)19-15-11-7-6-10-14(15)18(16(19)20)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDDHXFDKBMZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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